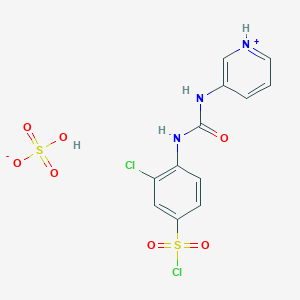

3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-4-(pyridin-1-ium-3-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-10-6-9(21(14,19)20)3-4-11(10)17-12(18)16-8-2-1-5-15-7-8;1-5(2,3)4/h1-7H,(H2,16,17,18);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPWQLABXYKPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[NH+]=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate, also known by its CAS number 820245-42-9, is a chemical compound with notable biological activity. This compound has garnered attention in various fields of research due to its potential applications in medicinal chemistry and biochemistry.

The molecular formula of this compound is with a molecular weight of approximately 444.27 g/mol. Its structure includes a sulfonyl chloride functional group, which is significant for its reactivity and interactions with biological molecules .

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor for specific enzymes and receptors. The presence of the pyridine ring and the sulfonamide moiety allows for effective binding to target proteins, which may lead to the inhibition of certain biochemical pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to interact with serine proteases, which are crucial for numerous physiological processes including digestion and immune responses. The inhibition mechanism typically involves the formation of a stable enzyme-inhibitor complex, thereby preventing substrate access .

Case Studies

Several studies have explored the biological implications of this compound:

- Anticancer Activity : A study demonstrated that derivatives of benzenesulfonyl chlorides, including this compound, exhibit cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .

- Anti-inflammatory Properties : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential use in treating inflammatory diseases .

- Antimicrobial Activity : Another research highlighted the compound's effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent. The mode of action appears to disrupt bacterial cell wall synthesis.

Data Table: Biological Activity Summary

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications. The presence of the pyridine and sulfonamide moieties suggests possible interactions with biological targets, making it a candidate for drug development.

Proteomics Research

3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is utilized in proteomics for its ability to modify proteins through sulfonylation. This modification can influence protein function and stability, providing insights into protein interactions and pathways.

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent. It can be employed in the synthesis of various derivatives, facilitating the creation of complex molecules with specific functional groups.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound. The derivatives exhibited promising activity against certain cancer cell lines, suggesting that modifications to this scaffold could lead to new anticancer agents.

Case Study 2: Protein Modification

Research conducted at a leading university demonstrated that sulfonylation using this compound could selectively modify cysteine residues in proteins. This modification was shown to alter protein activity, providing valuable data for understanding enzyme mechanisms and developing inhibitors.

Q & A

How to design a robust synthetic route for 3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate?

Answer:

The synthesis involves a multi-step process starting with benzenesulfonyl chloride and pyridine derivatives. Key steps include:

- Low-temperature coupling : React precursors (e.g., benzenesulfonyl chloride and pyridinyl urea) in methanol at ~0°C to minimize side reactions .

- Recrystallization : Purify the product via slow evaporation of methanolic solutions to obtain high-purity crystals .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC.

What analytical techniques are critical for characterizing this compound?

Answer:

Essential techniques include:

- NMR spectroscopy : Use H and C NMR to confirm substitution patterns and hydrogen bonding between the pyridinyl urea and sulfonyl chloride groups.

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve crystal structure to analyze intermolecular interactions, particularly hydrogen sulfate stabilization .

How to optimize reaction conditions for improved yield and selectivity?

Answer:

Employ response surface methodology (RSM) using tools like Design Expert to model variables (temperature, solvent ratio, stoichiometry). For example:

- Central Composite Design : Test 3–5 factors (e.g., reaction time, temperature, solvent polarity) with 20–30 experimental runs.

- ANOVA analysis : Identify significant variables and interactions. Prior studies highlight methanol as optimal for balancing solubility and reactivity .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

What methods assess the compound’s stability under varying pH and temperature?

Answer:

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-dependent hydrolysis : Expose the compound to buffers (pH 1–12) and quantify degradation products (e.g., free sulfonic acid) using LC-MS.

- Thermogravimetric analysis (TGA) : Evaluate thermal decomposition profiles .

How to analyze and mitigate side reactions during synthesis?

Answer:

- Byproduct identification : Use LC-MS/MS to detect intermediates (e.g., unreacted morpholine derivatives or sulfonic acid byproducts).

- Kinetic studies : Compare reaction rates under varying conditions to suppress competing pathways (e.g., urea hydrolysis).

- Quenching protocols : Rapid cooling post-reaction reduces over-sulfonation .

What computational tools predict the compound’s reactivity in novel reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.

- Software : Gaussian or ORCA for energy minimization; VMD for visualization.

How to resolve contradictory data in solubility and reactivity studies?

Answer:

- Reproducibility checks : Standardize solvent purity and humidity control (e.g., anhydrous methanol vs. hygroscopic batches).

- Meta-analysis : Compare datasets across literature using tools like RevMan to identify outliers.

- Sensitivity analysis : Test if minor impurities (e.g., residual pyridine) alter results .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

What strategies validate the compound’s biological activity in target binding assays?

Answer:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity with target proteins (e.g., kinases).

- Surface plasmon resonance (SPR) : Measure real-time interaction kinetics.

- Negative controls : Use structurally analogous inactive compounds to confirm specificity.

How to investigate solvent effects on reaction mechanisms?

Answer:

- Kamlet-Taft parameters : Correlate solvent polarity/polarizability with reaction rates.

- Dielectric constant measurements : Use solvents like DMSO (ε=47) vs. THF (ε=7.5) to probe charge stabilization.

- In-situ FTIR : Monitor intermediate formation in different solvents .

How to efficiently navigate academic literature for related studies?

Answer:

-

Keyword optimization : Use Boolean operators (e.g., "sulfonamide derivatives" AND "urea linkage") in PubMed/Scopus.

-

Platforms : Utilize ResearchGate to connect with authors for raw data or unpublished findings .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57 【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具05:45

-

Citation tracking : Tools like Web of Science identify seminal papers and emerging trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.